molecular formula C16H17Cl2N3O B2781190 5,6-dichloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide CAS No. 848181-52-2

5,6-dichloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide

Cat. No. B2781190
M. Wt: 338.23
InChI Key: FRACGPCFAFALNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Polyamide Synthesis

One application of compounds related to 5,6-dichloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide is in the synthesis of new polyamides. Faghihi and Mozaffari (2008) synthesized a series of polyamides using a direct polycondensation reaction of a related pyridine compound with aromatic diamines. These polyamides, characterized by their solubility in polar solvents and their thermal properties, are notable for containing a pyridyl moiety in their main chain (Faghihi & Mozaffari, 2008).

Anticancer and Anti-inflammatory Agents

Another application area is in the development of anticancer and anti-inflammatory agents. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, exploring their potential as anticancer and anti-5-lipoxygenase agents. This indicates potential therapeutic applications in cancer and inflammation treatment (Rahmouni et al., 2016).

Antimicrobial Applications

Compounds in this category also find application in antimicrobial research. Gad-Elkareem, Abdel-fattah, and Elneairy (2011) investigated the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, examining their antimicrobial activities. This research suggests potential for developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Fluorescence and Luminescence Properties

Prostakov et al. (1990) explored the luminescence properties of compounds derived from α-phenyldinicotinic acid and related pyridine compounds, indicating their potential use in fluorescence-based applications (Prostakov et al., 1990).

Gene Expression Inhibition

Palanki et al. (2000) conducted studies on the pyrimidine portion of related compounds to explore their role as inhibitors of NF-kappaB and AP-1 gene expression. These findings have implications for the development of new drugs targeting gene expression pathways (Palanki et al., 2000).

properties

IUPAC Name

5,6-dichloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O/c1-3-21(4-2)13-7-5-12(6-8-13)20-16(22)11-9-14(17)15(18)19-10-11/h5-10H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRACGPCFAFALNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide

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